molecular formula C6H8Cl2O5 B085976 Oxydiethylene bis(chloroformate) CAS No. 106-75-2

Oxydiethylene bis(chloroformate)

Cat. No. B085976
CAS RN: 106-75-2
M. Wt: 231.03 g/mol
InChI Key: XFSAZBKSWGOXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bis(chloroformates), which are structurally related to Oxydiethylene bis(chloroformate), typically involves reactions between diphenols and phosgene/toluene solutions in a basic medium. These compounds are synthesized with variations depending on the attached heteroatoms, yielding different structural derivatives (Terraza et al., 2007).

Scientific Research Applications

  • Polymerization Initiator : Oxydiethylene bis(chloroformate) has been used as a polyfunctional chloroformate for the polymerization of 2-oxazolines, leading to the creation of star polymers and block copolymers (Dworak & Schulz, 1991).

  • Synthesis of Polyurethanes : It plays a role in the synthesis of unique chloroformates, such as dimethylsilylene and dimethylgermylene bis(phenyl chloroformates), which are then used in the synthesis of polyurethanes. These polyurethanes show different thermal properties and are characterized by spectroscopic methods (Terraza et al., 2004).

  • Carcinogenicity Studies : Studies have examined the carcinogenic nature of compounds structurally related to chloroformates, like chloroethylene oxide and bis(chloromethyl)ether, highlighting their potential risks in medical and environmental contexts (Zajdela et al., 1980).

  • Study of Hydrophilic-Hydrophobic Balance : Research on bis(octylethylenediamine) metal chlorides in methanol/water and chloroform/water systems has been conducted to understand the hydrophilic-hydrophobic balance of these compounds (IidaMasayasu et al., 2000).

  • Aggregate Formation in Solution and Thin Films : The absorptive and emissive behavior of bisalkyl-substituted poly(p-phenyleneethynylenes) in solution and thin films, involving solvent/nonsolvent mixtures like chloroform/methanol, is studied to understand aggregate and excimer formation (Halkyard et al., 1998).

  • Synthesis of Novel Bi-functional Monomers : New bis(chloroformates) containing germarylene or silarylene units have been synthesized, with applications in the development of bi-functional monomers and their characterization (Terraza et al., 2007).

  • Formation of Metal Complexes and Nanoparticles : Research has explored the formation of palladium(0) nanoparticles from microemulsion systems composed of bis(N-octylethylenediamine)palladium(II) chloride complex in water/chloroform systems (Iida et al., 2002).

  • Reactive Compounds for Silica Utilization : Studies on compounds like bis(diisopropyl)thiophosphoryl disulfide and diisopropyl thiophosphoryl-N-oxydiethylene sulfenamide show their reactivity with silica, which is relevant in rubber-silica interactions (Mandal & Basu, 1994).

  • Degradation Studies in Environmental Applications : Investigations into the degradation of chloroform using plasma corona discharge highlight the effectiveness of this approach in reducing chloroform concentrations, with implications for environmental remediation (Jose et al., 2019).

Safety And Hazards

Oxydiethylene bis(chloroformate) is moderately toxic by ingestion, inhalation, and skin contact . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is toxic to aquatic life with long-lasting effects . When heated to decomposition, it emits toxic fumes of Cl .

properties

IUPAC Name

2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSAZBKSWGOXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)Cl)OCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026739
Record name Diethlylene glycol bis chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [HSDB] Clear yellow viscous liquid; [MSDSonline]
Record name Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylene glycol, bischloroformate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

127 °C AT 5 MM HG
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

295 °F; 146 °C (OPEN CUP)
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5 mm Hg @ 127 °C
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Oxydiethylene bis(chloroformate)

Color/Form

LIQUID

CAS RN

106-75-2
Record name C,C′-(Oxydi-2,1-ethanediyl) dicarbonochloridate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol, bischloroformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydiethylene bis(chloroformate)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethlylene glycol bis chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxydiethylene bis(chloroformate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYDIETHYLENE BIS(CHLOROFORMATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O453X86MX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLENE GLYCOL, BISCHLOROFORMATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5374
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxydiethylene bis(chloroformate)
Reactant of Route 2
Reactant of Route 2
Oxydiethylene bis(chloroformate)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Oxydiethylene bis(chloroformate)
Reactant of Route 4
Reactant of Route 4
Oxydiethylene bis(chloroformate)
Reactant of Route 5
Reactant of Route 5
Oxydiethylene bis(chloroformate)
Reactant of Route 6
Reactant of Route 6
Oxydiethylene bis(chloroformate)

Citations

For This Compound
6
Citations
G Liu, H Ren, J Zhan, J Xiao, H Zhong - Research on Chemical …, 2014 - Springer
In this paper, 3,3′-diethyl-1,1′-oxydiethylenedicarbonyl bis(thiourea) (DEOECTU), was synthesized by phase transfer catalysis and then characterized by UV, elemental analysis, …
Number of citations: 18 link.springer.com
F Strain, WE Bissinger, WR Dial, H Rudoff… - Journal Of The …, 1950 - ACS Publications
… Following the general procedure employed for preparation of the esters listed in Table I, 2,2'-oxydiethylene bis-chloroformate (i. e., diethylene glycol bis -chloroformate) gave a white …
Number of citations: 142 pubs.acs.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
J Li - 2016 - jscholarship.library.jhu.edu
Activated microglia/macrophages have been implicated as key players in many central nervous system (CNS) diseases, such as brain tumor and Rett syndrome, in which they secrete …
Number of citations: 0 jscholarship.library.jhu.edu
E Rorije, M Müller, W Peijnenburg - 1997 - academia.edu
In 1993 the European Union has adopted the Regulation (EEC) 793/93 on existing chemical substances", as a first step towards managing the potential risks posed by chemicals to …
Number of citations: 2 www.academia.edu
松本真理子, 宮地繁樹, 菅谷芳雄, 広瀬明彦 - 化学生物総合管理, 2012 - cbims.net
: 第 31 回の OECD 高生産量化学物質初期評価会議が, 2010 年 10 月 20-22 日に英国のオックスフォードで開催された. この会議では計 36 物質 (初期評価: 30 物質; 選択的初期評価: 6 物質) …
Number of citations: 3 www.cbims.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.